molecular formula C14H12N6O6S B11521553 2-[(6-nitro-1H-benzotriazol-1-yl)oxy]-N-(4-sulfamoylphenyl)acetamide

2-[(6-nitro-1H-benzotriazol-1-yl)oxy]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11521553
M. Wt: 392.35 g/mol
InChI Key: ZPEQNYOREHFZCO-UHFFFAOYSA-N
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Description

2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex organic compound that features a benzotriazole moiety, a nitro group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The benzotriazole fragment is known for its excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . The synthetic route may involve nitration of benzotriazole followed by coupling with a sulfamoylphenyl acetamide derivative under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzotriazole moiety.

Scientific Research Applications

2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can stabilize radicals and participate in electron transfer processes, while the nitro and sulfamoyl groups can interact with biological molecules through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]-N-(4-SULFAMOYLPHENYL)ACETAMIDE is unique due to the combination of the benzotriazole, nitro, and sulfamoylphenyl groups in a single molecule. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N6O6S

Molecular Weight

392.35 g/mol

IUPAC Name

2-(6-nitrobenzotriazol-1-yl)oxy-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C14H12N6O6S/c15-27(24,25)11-4-1-9(2-5-11)16-14(21)8-26-19-13-7-10(20(22)23)3-6-12(13)17-18-19/h1-7H,8H2,(H,16,21)(H2,15,24,25)

InChI Key

ZPEQNYOREHFZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)S(=O)(=O)N

Origin of Product

United States

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